molecular formula C23H38LiN7O17P3S B109461 Acetyl coenzyme A lithium salt CAS No. 32140-51-5

Acetyl coenzyme A lithium salt

Cat. No.: B109461
CAS No.: 32140-51-5
M. Wt: 816.5 g/mol
InChI Key: MQDBECZUJONFAI-QJBWUGSNSA-N
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Description

Acetyl coenzyme A lithium salt, also known as Acetyl-S-CoA Li3, is a lithium salt of an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .


Synthesis Analysis

This compound is synthesized from phosphopantothenate by the action of enzyme pantothenate kinase . It is prepared enzymatically by reacting Coenzyme A with Acetyl Phosphate and Phosphotransacetylase .


Molecular Structure Analysis

The molecular formula of this compound is C23H38N7O17P3S . The molecular weight of the free acid basis is 809.57 .


Chemical Reactions Analysis

This compound is involved in various enzymatic acetyl transfer reactions . It is the starting compound for the citric acid cycle (Kreb’s cycle) and is also a key precursor in lipid biosynthesis .


Physical and Chemical Properties Analysis

This compound is a white powder . It is soluble in water at 100 mg/mL . It is stable in neutral and moderately acidic solutions but will hydrolyze in alkaline and strongly acidic solutions .

Scientific Research Applications

1. Neuroprotective Effects

Lithium has demonstrated significant neuroprotective and neurotrophic effects in the human brain. A study by Moore et al. (2000) found that lithium administration at therapeutic doses increases brain N-acetyl-aspartate (NAA) concentration, suggesting increased neuronal viability/function.

2. Role in Enzyme Activation

Acetyl coenzyme A synthetase, a key enzyme in metabolic pathways, requires monovalent cations like lithium for activation. Research by Webster (1966) shows lithium stimulates this enzyme, indicating its importance in metabolic processes.

3. Neurotransmitter Regulation

Lithium impacts neurotransmitter levels and may influence gene expression. A study by Chen et al. (1998) found that lithium increases tyrosine hydroxylase levels in both rodent and human tissues, suggesting its role in neurotransmitter regulation.

4. Ion Transport and Cellular Mechanisms

Lithium is thought to interact with various enzymes and hormones, influencing cellular processes. According to de Freitas et al. (2006), lithium may compete with ions like Mg2+ at cellular binding sites, affecting enzyme activities.

5. Impact on Metabolic Pathways

Acetyl-CoA, with lithium as a component, plays a critical role in cellular metabolism and signaling. Pietrocola et al. (2015) highlight acetyl-CoA's influence on energy metabolism and cellular processes, underscoring the importance of lithium in these pathways.

6. Therapeutic Potential in Neurological Conditions

Lithium's role in neurological disorders is significant. Assadi et al. (2010) observed that lithium treatment in Canavan disease patients led to decreased N-acetyl aspartate levels, indicating potential therapeutic benefits.

7. Neurodevelopmental Influence

Lithium affects developmental neuronal enzymes, impacting brain physiology. Research by Ramachandran and Rajadhyaksha (2007) suggests that lithium alters the activity of key neuronal enzymes, indicating its influence on neurodevelopment.

Mechanism of Action

Target of Action

Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It primarily targets enzymes involved in these reactions, such as pyruvate carboxylase , and histone acetylases (HAT) . These enzymes play crucial roles in various biochemical processes, including the citric acid cycle, lipid biosynthesis, and post-translational acetylation reactions of histone and non-histone proteins .

Mode of Action

The acetic acid moiety of Acetyl coenzyme A is bound by a high-energy bond to the -SH group of Coenzyme A . In the transfer reaction by Acetyl CoA of the C2 acetyl fragment, either the carboxyl group or the methyl group may react (electrophilic vs. nucleophilic reaction, respectively) . This allows it to donate acetyl groups to its target enzymes, thereby facilitating various enzymatic reactions .

Biochemical Pathways

Acetyl coenzyme A is involved in several biochemical pathways. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids . It is the starting compound for the citric acid cycle (Kreb’s cycle) , and is a key precursor in lipid biosynthesis , being the source of all fatty acid carbons . It also serves as a precursor of the neurotransmitter acetylcholine .

Pharmacokinetics

It is known that the compound is soluble in water at 100 mg/ml , suggesting that it may have good bioavailability.

Result of Action

The action of this compound results in various molecular and cellular effects. It positively regulates the activity of pyruvate carboxylase , facilitating the conversion of pyruvate to oxaloacetate in the citric acid cycle. It also donates acetyl groups to histone acetylases (HAT), enabling the post-translational acetylation reactions of histone and non-histone proteins . This can influence gene expression and other cellular processes.

Action Environment

This compound is generally stable in neutral and moderately acidic solutions . It hydrolyzes in strong acid, and hydrolyzes more rapidly in alkaline solutions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability. It is suggested to store this product at –20 °C, under desiccator conditions, as this product is moisture-sensitive .

Safety and Hazards

Acetyl coenzyme A lithium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Acetyl coenzyme A lithium salt has been used in various research protocols . It has been used in standard curve generation in the kinetic assay of acetyltransferase Gcn5 acylation as a cofactor in JNADH and JNADPH production assay . It is also used in the study of cellular acetyl-CoA responses .

Biochemical Analysis

Biochemical Properties

Acetyl coenzyme A lithium salt is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it positively regulates the activity of pyruvate carboxylase . It also serves as the donor for the acetyl group used in the post-translational acetylation reactions of histone and non-histone proteins .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a precursor of the neurotransmitter acetylcholine . It also plays a role in the regulation of various cellular mechanisms by providing acetyl groups to target amino acid residues for post-translational acetylation reactions of proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change due to factors such as the product’s stability and degradation . It is generally stable in neutral and moderately acidic solutions . It hydrolyzes more rapidly in alkaline solutions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is the starting compound for the citric acid cycle . It is also a key precursor in lipid biosynthesis, and the source of all fatty acid carbons .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Acetyl coenzyme A lithium salt can be achieved through a multistep reaction pathway. The first step involves the synthesis of coenzyme A, followed by the acetylation of coenzyme A using acetyl chloride. The resultant product is then treated with lithium hydroxide to obtain Acetyl coenzyme A lithium salt.", "Starting Materials": ["Pantothenic acid", "Cysteamine", "ATP", "MgCl2", "Acetyl chloride", "Lithium hydroxide"], "Reaction": [ "Step 1: Synthesis of Coenzyme A", "a. Pantothenic acid is reacted with cysteamine in the presence of ATP and MgCl2 to form 4'-phosphopantetheine.", "b. 4'-phosphopantetheine is then adenylated to form dephospho-CoA.", "c. Dephospho-CoA is further reacted with ATP to form Coenzyme A.", "Step 2: Acetylation of Coenzyme A", "a. Coenzyme A is reacted with acetyl chloride in the presence of pyridine to form Acetyl Coenzyme A.", "Step 3: Formation of Acetyl coenzyme A lithium salt", "a. Acetyl Coenzyme A is reacted with lithium hydroxide to form Acetyl coenzyme A lithium salt." ] }

CAS No.

32140-51-5

Molecular Formula

C23H38LiN7O17P3S

Molecular Weight

816.5 g/mol

IUPAC Name

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C23H38N7O17P3S.Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1

InChI Key

MQDBECZUJONFAI-QJBWUGSNSA-N

Isomeric SMILES

[Li].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Canonical SMILES

[Li].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Pictograms

Irritant

Related CAS

75520-41-1
32140-51-5

Synonyms

Lithium acetyl-CoA;  Coenzyme A, S-acetate, lithium salt; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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